molecular formula C14H10ClNO4 B14242873 Benzyl 2-chloro-4-nitrobenzoate CAS No. 250790-07-9

Benzyl 2-chloro-4-nitrobenzoate

Cat. No.: B14242873
CAS No.: 250790-07-9
M. Wt: 291.68 g/mol
InChI Key: JLNUYOHCHLBNLD-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to the ester functionality, along with a chlorine atom and a nitro group substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Scientific Research Applications

Benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester functionality allows for hydrolysis, releasing active compounds that can further participate in biochemical pathways. The chlorine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (benzyl) groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

250790-07-9

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

benzyl 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C14H10ClNO4/c15-13-8-11(16(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JLNUYOHCHLBNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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